![molecular formula C14H16N2O5 B2542314 (2-Oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid CAS No. 909352-49-4](/img/structure/B2542314.png)
(2-Oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid
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Overview
Description
This compound is also known as 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid . It has a molecular weight of 219.24 and its IUPAC name is [4-(2-oxo-1-pyrrolidinyl)phenyl]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NO3/c14-11-2-1-7-13 (11)10-5-3-9 (4-6-10)8-12 (15)16/h3-6H,1-2,7-8H2, (H,15,16) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as density, melting point, and boiling point are not available in the search results.Scientific Research Applications
- Bioactive Molecules : Researchers have explored PYRDGA derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds exhibit target selectivity and contribute to drug development .
- In high-end perfumes and colognes, 2-Oxo-2-phenylacetates (such as PYRDGA) act as fixatives for fragrances with volatile components .
- Adsorbents synthesized from natural sodium alginate polymers incorporating varying concentrations of PYRDGA were investigated. These materials demonstrated adsorption capacities for rare earth metal ions, highlighting their potential in environmental remediation .
- Stereogenicity of PYRDGA’s carbons influences its biological profile. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins, affecting drug efficacy .
- Researchers have constructed the pyrrolidine ring either from different cyclic or acyclic precursors or through functionalization of preformed pyrrolidine rings (e.g., proline derivatives) .
- SAR investigations revealed that steric factors play a crucial role in the antibacterial activity of PYRDGA derivatives. Substituents at specific positions impact their effectiveness against bacterial strains .
Medicinal Chemistry and Drug Discovery
Fixative Properties in Fragrance Applications
Adsorption Studies for Rare Earth Metal Ions
Biological Activity and Structure–Activity Relationship (SAR)
Synthetic Strategies
Steric Factors and Antibacterial Activity
Safety and Hazards
properties
IUPAC Name |
2-[2-oxo-2-[4-(2-oxopyrrolidin-1-yl)anilino]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c17-12(8-21-9-14(19)20)15-10-3-5-11(6-4-10)16-7-1-2-13(16)18/h3-6H,1-2,7-9H2,(H,15,17)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRFDCPSSPKHJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)COCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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